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Compound of Interest

Compound Name: NF157

Cat. No.: B10771151 Get Quote

NF157 is a potent and highly selective antagonist of the P2Y11 purinergic receptor, exhibiting

nanomolar efficacy. This guide provides an in-depth overview of the function of NF157, its

mechanism of action, and its therapeutic potential, with a focus on its roles in osteoarthritis and

vascular inflammation. The information is tailored for researchers, scientists, and drug

development professionals, with a comprehensive summary of quantitative data, detailed

experimental methodologies, and visual representations of key signaling pathways.

Core Function and Mechanism of Action
NF157 exerts its biological effects primarily through the competitive inhibition of the P2Y11

receptor, a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine

triphosphate (ATP).[1][2] By blocking the binding of ATP to the P2Y11 receptor, NF157
modulates downstream signaling cascades, thereby influencing a range of cellular processes,

including inflammation and matrix degradation.

Quantitative Data: Binding Affinity and Inhibitory
Concentrations
The following tables summarize the key quantitative parameters of NF157, highlighting its

potency and selectivity for the P2Y11 receptor.
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Parameter Value Target Reference

pKi 7.35 P2Y11 [1]

Ki 44.3 nM P2Y11 [1][2]

IC50 463 nM P2Y11 [1]

IC50 1811 µM P2Y1 [1]

IC50 170 µM P2Y2 [1]

Table 1: Potency of NF157 for Purinergic Receptors

Receptor Selectivity over P2Y11 Reference

P2Y1 >650-fold [1]

P2Y2 >650-fold [1]

P2X1 No selectivity [1]

P2X2 3-fold [1]

P2X3 8-fold [1]

P2X4 >22-fold [1]

P2X7 >67-fold [1]

Table 2: Selectivity Profile of NF157

Role in Osteoarthritis
In the context of osteoarthritis, NF157 has demonstrated significant potential in preventing the

degradation of articular cartilage. It achieves this by inhibiting the expression of key matrix

metalloproteinases (MMPs), namely MMP-3 and MMP-13, which are responsible for the

breakdown of extracellular matrix components like type II collagen.[1]

Inhibition of Type II Collagen Degradation
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Studies have shown that NF157 can significantly reduce the degradation of type II collagen in a

dose-dependent manner.[1] In human chondrocytic SW1353 cells stimulated with tumor

necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in osteoarthritis, NF157
treatment (30 and 60 µM for 24 hours) effectively rescued type II collagen from degradation.[1]

Downregulation of MMPs and NF-κB Signaling
The protective effect of NF157 in chondrocytes is mediated through the suppression of the NF-

κB signaling pathway.[1] TNF-α typically induces the nuclear translocation of the p65 subunit of

NF-κB, a critical step in the activation of this transcription factor and the subsequent expression

of target genes like MMP-3 and MMP-13. Treatment with NF157 has been shown to almost

fully restore the nuclear localization of p65 and significantly reduce NF-κB luciferase activity,

indicating a direct inhibition of this pro-inflammatory pathway.[1]
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NF157's inhibitory effect on the TNF-α induced NF-κB pathway in chondrocytes.

Role in Vascular Endothelial Inflammation
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NF157 has also been shown to ameliorate vascular endothelial inflammation induced by

oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis.[3]

[4]

Inhibition of Endothelial Cell Activation
Ox-LDL promotes the adhesion of monocytes to endothelial cells, a critical early event in

atherogenesis. NF157 significantly reduces this adhesion by inhibiting the ox-LDL-induced

expression of adhesion molecules such as E-selectin and VCAM-1.[3][4] Furthermore, NF157
suppresses the production of pro-inflammatory cytokines, including IL-6 and TNF-α, by

endothelial cells.[3]

Suppression of MAPK and NF-κB Signaling
The anti-inflammatory effects of NF157 in the vascular endothelium are mediated through the

inhibition of the p38 mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.

[3] Ox-LDL-induced phosphorylation of p38 MAPK and the activation of NF-κB are both

mitigated by NF157 treatment.[3] This dual inhibition leads to a reduction in the expression of

downstream inflammatory mediators.
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NF157's mechanism of action in ameliorating ox-LDL-induced endothelial inflammation.

Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to

characterize the function of NF157.

Cell Culture
Human Aortic Endothelial Cells (HAECs): Used to study the effects of NF157 on vascular

inflammation. Cultured in appropriate endothelial growth medium.
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Human Chondrocytic SW1353 Cells: Utilized for investigating the role of NF157 in

osteoarthritis. Maintained in standard cell culture medium supplemented with fetal bovine

serum.

Measurement of Type II Collagen Degradation
Principle: Quantification of type II collagen fragments released into the cell culture medium

as a measure of cartilage degradation.

Methodology:

Seed chondrocytic cells (e.g., SW1353) in culture plates and allow them to adhere.

Treat the cells with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) in the presence or

absence of varying concentrations of NF157 (e.g., 30 and 60 µM) for a specified duration

(e.g., 24 hours).

Collect the cell culture supernatant.

Quantify the amount of type II collagen degradation fragments using a specific enzyme-

linked immunosorbent assay (ELISA) kit that recognizes the neoepitope generated upon

collagen cleavage.

NF-κB Luciferase Reporter Assay
Principle: Measurement of NF-κB transcriptional activity using a reporter gene system.

Methodology:

Transfect cells (e.g., SW1353 or HAECs) with a plasmid containing the firefly luciferase

gene under the control of an NF-κB response element. A co-transfection with a plasmid

expressing Renilla luciferase can be used for normalization.

Treat the transfected cells with the stimulus (e.g., TNF-α or ox-LDL) with or without NF157.

Lyse the cells and measure the luciferase activity using a luminometer.
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Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.

Western Blotting for Phosphorylated p38 MAPK
Principle: Detection and quantification of the activated (phosphorylated) form of p38 MAPK.

Methodology:

Treat cells (e.g., HAECs) with the stimulus (e.g., ox-LDL) and NF157 for the desired time.

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF

or nitrocellulose).

Incubate the membrane with a primary antibody specific for the phosphorylated form of

p38 MAPK.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total p38 MAPK.
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A generalized workflow for studying the effects of NF157 in vitro.

Conclusion
NF157 is a valuable pharmacological tool for studying the physiological and pathological roles

of the P2Y11 receptor. Its high selectivity and nanomolar potency make it a promising lead

compound for the development of novel therapeutics for inflammatory conditions such as

osteoarthritis and atherosclerosis. The experimental approaches outlined in this guide provide
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a framework for further investigation into the multifaceted functions of NF157 and its potential

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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